1,1-Dimethyl-N,1-diphenylsilanamine

Description

Significance of Silanamines in Contemporary Chemical Research

The versatility of silanamines makes them valuable in various chemical applications. ontosight.ai They serve as crucial intermediates and reagents in organic synthesis, ligands in coordination chemistry, and building blocks for advanced materials. ontosight.aiguidechem.com The study of silanamines contributes to the advancement of organosilicon chemistry and has implications for fields ranging from materials science to pharmaceuticals. ontosight.ai The reactivity of the Si-N bond allows for the formation of other important chemical bonds, making silanamines useful synthons in the construction of complex molecules. nih.gov

Structural Classification of Organosilicon Amines

Similar to organic amines, organosilicon amines can be classified as primary, secondary, or tertiary based on the number of organic or silyl (B83357) groups attached to the nitrogen atom. libretexts.orgpressbooks.publibretexts.org

Primary Silanamines (R-NH-SiR'3): Have one organic or silyl group and two hydrogen atoms bonded to the nitrogen.

Secondary Silanamines (R2N-SiR'3 or (R3Si)2NH): Have two organic and/or silyl groups and one hydrogen atom bonded to the nitrogen.

Tertiary Silanamines (R3N, where at least one R is a silyl group): Have three organic and/or silyl groups bonded to the nitrogen.

This classification is crucial as the degree of substitution on the nitrogen atom significantly influences the steric and electronic properties of the molecule, and thus its reactivity.

Contextualizing 1,1-Dimethyl-N,1-diphenylsilanamine within Silanamine Chemistry

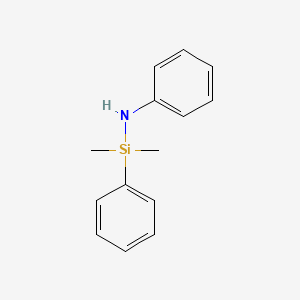

This compound, with the chemical formula C14H18N2Si, is a specific type of silanamine. echemi.comepa.govnist.gov Its structure features a central silicon atom bonded to two methyl groups and two phenylamino (B1219803) (-NHPh) groups. nist.govnih.gov This classifies it as a diamine derivative of a silane (B1218182). The presence of both alkyl (methyl) and aryl (phenyl) groups on the nitrogen and silicon atoms, respectively, gives this compound a unique combination of properties.

Below is a table summarizing the key identifiers for this compound:

| Property | Value |

| IUPAC Name | N-[anilino(dimethyl)silyl]aniline nih.gov |

| CAS Number | 13435-09-1 echemi.comnist.govnih.gov |

| Molecular Formula | C14H18N2Si echemi.comepa.govnist.govnih.gov |

| Molecular Weight | 242.39 g/mol nist.govnih.gov |

| Synonyms | Bis(phenylamino)dimethylsilane, Dianilinodimethylsilane nist.govnih.gov |

The study of this compound and related compounds provides valuable insights into the fundamental principles of Si-N bond chemistry and opens avenues for the development of new synthetic methodologies and materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13091-06-0 |

|---|---|

Molecular Formula |

C14H17NSi |

Molecular Weight |

227.38 g/mol |

IUPAC Name |

N-[dimethyl(phenyl)silyl]aniline |

InChI |

InChI=1S/C14H17NSi/c1-16(2,14-11-7-4-8-12-14)15-13-9-5-3-6-10-13/h3-12,15H,1-2H3 |

InChI Key |

PZEFKHNIFXQOIQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Diffraction Based Structural Characterization of 1,1 Dimethyl N,1 Diphenylsilanamine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1,1-Dimethyl-N,1-diphenylsilanamine, distinct signals corresponding to the different proton environments are observed. The protons of the two methyl groups attached to the silicon atom are chemically equivalent and therefore appear as a single sharp peak, a singlet, in the upfield region of the spectrum. This is due to the free rotation around the Si-C bonds, which averages the magnetic environment of these six protons. The protons on the two phenyl groups, also attached to the silicon atom, exhibit more complex splitting patterns in the downfield, or aromatic, region of the spectrum. The chemical shifts and coupling patterns of these aromatic protons provide information about their relative positions on the phenyl rings and their electronic environment, which is influenced by the electron-donating or -withdrawing nature of the silylamine group.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Si-(CH₃)₂ | ~0.3 | Singlet |

| N-H | Variable | Broad Singlet |

| Phenyl-H | ~6.5-7.5 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. The carbon atoms of the two methyl groups attached to the silicon atom are equivalent and thus produce a single signal in the upfield region. The phenyl groups present a more complex pattern in the downfield region. Due to the symmetry of the molecule, the ten carbon atoms of the two phenyl rings will give rise to a smaller number of signals than the total number of carbons. The carbon atom directly attached to the silicon (ipso-carbon) will have a distinct chemical shift, as will the ortho, meta, and para carbons of the phenyl rings. The precise chemical shifts of these carbons are indicative of the electronic effects of the silylamine substituent on the aromatic rings.

| Carbon Type | Chemical Shift (δ, ppm) |

| Si-CH₃ | ~ -1 |

| Phenyl C (ipso) | ~140-150 |

| Phenyl C (ortho) | ~115-120 |

| Phenyl C (meta) | ~128-130 |

| Phenyl C (para) | ~120-125 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Environment Characterization

Silicon-29 (²⁹Si) NMR spectroscopy is a specialized technique that directly probes the chemical environment of the silicon atom. For this compound, the ²⁹Si NMR spectrum would show a single resonance, confirming the presence of only one type of silicon environment in the molecule. The chemical shift of this signal provides crucial information about the electronic nature and coordination number of the silicon atom. The presence of two methyl groups and two phenylamino (B1219803) groups attached to the silicon atom will influence the shielding of the silicon nucleus, resulting in a characteristic chemical shift value. A reported ²⁹Si NMR chemical shift for a similar compound, 1,1,3,3-tetramethyl-1,3-diphenyldisilazane, is -3.22 ppm, which can serve as a reference point for the expected chemical shift of this compound. rsc.org

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HMQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), provide powerful tools for establishing the connectivity between different atoms within a molecule.

HMQC (or HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, an HMQC spectrum would show a cross-peak connecting the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons. Similarly, it would show correlations between the aromatic protons and their directly attached aromatic carbons.

HMBC: This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. In the case of this compound, an HMBC spectrum would be particularly useful. It would show a correlation between the protons of the methyl groups and the silicon atom, as well as with the ipso-carbon of the phenyl rings. Furthermore, correlations between the N-H proton and the carbons of the phenyl rings, as well as the silicon atom, would definitively establish the N-phenyl and N-Si connectivity.

These 2D NMR techniques are invaluable for assembling the complete molecular structure from the individual pieces of information obtained from 1D NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a "fingerprint" of the functional groups present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its structural features. nih.gov Key vibrational frequencies include:

N-H Stretching: A prominent band in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond. The position and shape of this band can provide information about hydrogen bonding.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl groups are observed just below 3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

Si-C Stretching: The stretching vibration of the silicon-carbon bond is typically found in the fingerprint region of the spectrum, often around 1250 cm⁻¹.

Si-N Stretching: The silicon-nitrogen bond stretching vibration is also expected in the fingerprint region, typically between 900 and 1000 cm⁻¹.

CH₃ Bending: The symmetric and asymmetric bending vibrations of the methyl groups attached to the silicon atom give rise to characteristic absorptions, often around 1400 cm⁻¹ and 1260 cm⁻¹, respectively.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1450-1600 |

| Si-C Stretch | ~1250 |

| Si-N Stretch | 900-1000 |

| CH₃ Bend | ~1400 and ~1260 |

Note: The exact frequencies can be influenced by the physical state of the sample (e.g., solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Electron Ionization (EI) mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. In this method, the gaseous sample is bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•). The internal energy of this ion is often sufficient to cause it to break apart into smaller, characteristic fragment ions.

For this compound (molar mass: 227.38 g/mol ), the EI mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 227. The subsequent fragmentation is predictable based on the strengths of the chemical bonds within the molecule. The primary fragmentation pathways would likely involve the cleavage of the bonds to the central silicon atom.

Key fragmentation pathways include:

Loss of a Methyl Group: The cleavage of a Si-CH₃ bond, one of the most common fragmentation pathways for dimethylsilyl compounds, results in the formation of a highly stable [M - CH₃]⁺ ion at m/z 212.

Loss of a Phenyl Group: Cleavage of the Si-C₆H₅ bond would produce a fragment ion at m/z 150.

Cleavage of the Si-N Bond: The rupture of the silicon-nitrogen bond can lead to the formation of the dimethyl(phenyl)silyl cation, [Si(CH₃)₂(C₆H₅)]⁺, at m/z 135.

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 227 | [(CH₃)₂Si(C₆H₅)(NHC₆H₅)]⁺• | Molecular Ion (M⁺•) |

| 212 | [(CH₃)Si(C₆H₅)(NHC₆H₅)]⁺ | Loss of a methyl radical (•CH₃) |

| 150 | [(CH₃)₂Si(NHC₆H₅)]⁺ | Loss of a phenyl radical (•C₆H₅) |

| 135 | [(CH₃)₂Si(C₆H₅)]⁺ | Cleavage of the Si-N bond |

| 93 | [NHC₆H₅]⁺ | Phenylamino cation |

X-ray Diffraction for Solid-State Structural Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to construct an electron density map and refine a model of the molecular structure. This provides exact data on bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice.

A successful SC-XRD analysis would yield critical structural parameters, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of every atom within the unit cell.

Key Bond Lengths and Angles: Exact measurements of the Si-N, Si-C, and N-C bond lengths and the C-Si-C, C-Si-N, and Si-N-C bond angles, confirming the molecular geometry.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. Unlike SC-XRD, which uses a single crystal, PXRD provides a one-dimensional diffraction pattern (intensity vs. diffraction angle 2θ). This pattern serves as a unique fingerprint for a specific crystalline phase.

The primary applications for PXRD in the study of this compound would include:

Phase Identification: Comparing the experimental PXRD pattern of a bulk synthesized sample to a pattern simulated from SC-XRD data to confirm its identity and purity.

Polymorph Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), as each polymorph would produce a distinct PXRD pattern.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top few nanometers of a material's surface. When the surface of this compound is irradiated with a beam of X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its local chemical environment.

An XPS analysis would provide:

Survey Spectrum: A low-resolution scan that identifies all elements present on the surface, which for a pure sample would be Silicon (Si), Nitrogen (N), and Carbon (C).

High-Resolution Spectra: Detailed scans of the core-level peaks for each element.

Si 2p: The binding energy of the Si 2p peak would confirm its oxidation state and bonding environment, specifically being linked to two carbon atoms and one nitrogen atom.

N 1s: The N 1s peak would provide information about the Si-N-C linkage.

C 1s: The C 1s spectrum could be deconvoluted to distinguish between the carbon atoms of the phenyl rings and those of the methyl groups attached to silicon.

Table 3: Predicted XPS Core Level Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Chemical Environment |

|---|---|---|

| Si 2p | ~101 - 102 | C-Si-N |

| N 1s | ~399 - 400 | Si-N-C |

| C 1s | ~284.8 | C-C, C-H (Aromatic) |

Theoretical and Computational Investigations of 1,1 Dimethyl N,1 Diphenylsilanamine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for elucidating the geometric and electronic properties of molecules. wikipedia.org Methodologies such as DFT and ab initio methods provide a theoretical lens to examine molecules that may be difficult to study experimentally.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is frequently employed to determine optimized molecular geometries, bond lengths, and bond angles. For organosilicon compounds, DFT studies can provide significant insights into the nature of bonding and structural parameters. nih.gov However, no specific DFT studies detailing the optimized geometry or electronic structure of 1,1-Dimethyl-N,1-diphenylsilanamine have been published.

Ab Initio and Coupled Cluster (CC) Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. nih.govresearchgate.net Coupled Cluster (CC) methods, in particular, are considered a "gold standard" in quantum chemistry for achieving high accuracy in energy calculations. youtube.com These methods are computationally intensive but provide highly reliable results for smaller molecules. Application of these high-accuracy methods to this compound would be valuable but has not been documented in accessible literature.

Basis Set Selection and Optimization for Si-N Bonding Systems

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. For systems containing silicon-nitrogen (Si-N) bonds, specialized basis sets are often required to accurately describe the electronic environment, including the potential for d-orbital participation on silicon and the polarizability of the Si-N bond. rsc.org General studies on basis set selection exist wikipedia.org, but specific optimization and application for this compound are not available.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Analytical tools derived from quantum chemical calculations can map out reactive sites and predict chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.melibretexts.orgnumberanalytics.comwikipedia.org The energies and spatial distributions of these orbitals are key predictors of how a molecule will interact with other chemical species. fiveable.me An FMO analysis for this compound would identify its nucleophilic and electrophilic sites, but the necessary computational data to perform this analysis is currently unavailable.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. mdpi.comnih.govnih.gov It illustrates electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govresearchgate.net While MEP analysis is a standard computational output, no such maps have been published for this compound.

Bonding Analysis (e.g., Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM))

A thorough understanding of the electronic structure and bonding characteristics of this compound can be achieved through methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Natural Bond Orbital (NBO) Analysis:

NBO analysis would provide a detailed picture of the bonding in terms of localized electron-pair bonds. For this compound, key insights would be gained by examining the nature of the Si-N and Si-C bonds. The Si-N bond is expected to exhibit a significant degree of polarization due to the difference in electronegativity between silicon (1.90) and nitrogen (3.04). NBO analysis would quantify this by providing the natural atomic charges on the silicon and nitrogen atoms, with silicon being electropositive and nitrogen being electronegative.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds. In the case of this compound, a QTAIM analysis would identify the bond critical points (BCPs) for all covalent interactions within the molecule. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs would elucidate the nature of the bonds.

For the Si-N bond, the values of ρ and ∇²ρ would be of particular interest. A positive Laplacian would indicate a depletion of charge at the BCP, characteristic of a polar covalent bond. The ellipticity of the bond would also provide information about the potential for π-character, which could arise from the interaction of the nitrogen lone pair with the silicon d-orbitals or the phenyl π-systems. Analysis of the C-Si, C-N, and C-C bonds within the phenyl rings would provide a comprehensive map of the electronic environment throughout the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily associated with the rotation around the Si-N and N-C bonds.

Conformational Analysis:

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound at a given temperature. By simulating the motion of the atoms over time, MD can explore the conformational space and identify the most populated conformational states. These simulations would reveal the flexibility of the molecule, including the rotational barriers around the key single bonds. Furthermore, MD simulations in a solvent would allow for the study of solute-solvent interactions and their effect on the conformational preferences of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret experimental spectra or to predict the spectra of uncharacterized compounds.

NMR Chemical Shift Prediction (e.g., Gauge-Independent Atomic Orbital (GIAO) method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. For this compound, the predicted ¹H, ¹³C, and ²⁹Si NMR spectra would be highly informative.

Predicted NMR Chemical Shifts:

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Methyl) | 0.1 - 0.5 | The protons on the methyl groups attached to silicon are expected to be shielded and appear at a characteristic upfield chemical shift. |

| ¹H (Phenyl) | 6.8 - 7.5 | The protons on the phenyl rings would exhibit complex splitting patterns in the aromatic region, with their exact shifts depending on their position relative to the nitrogen atom and the overall conformation. |

| ¹³C (Methyl) | -5 - 5 | The carbon atoms of the methyl groups attached to silicon would appear at a high-field chemical shift. |

| ¹³C (Phenyl) | 120 - 150 | The carbon atoms of the phenyl rings would resonate in the typical aromatic region. The ipso-carbon attached to nitrogen would be significantly affected by the nitrogen's electronegativity. |

| ²⁹Si | -20 - 0 | The ²⁹Si chemical shift is highly sensitive to the electronic environment around the silicon atom. The presence of two nitrogen and two carbon substituents would lead to a specific chemical shift in the expected range for such compounds. |

Note: These are estimated ranges based on general principles of NMR spectroscopy for organosilicon compounds. Actual values would require specific GIAO calculations.

Vibrational Frequency Calculations and Assignment

Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in an experimental infrared (IR) or Raman spectrum. These calculations predict the frequencies and intensities of the vibrational modes of the molecule.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | Not Applicable | The compound is N,1-diphenyl, so there is no N-H bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic stretching vibrations of the C-H bonds on the phenyl rings. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching vibrations of the C-H bonds of the methyl groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings. |

| Si-N Stretch | 900 - 1000 | The Si-N stretching frequency is a key characteristic of silylamines and would be a prominent feature in the spectrum. |

| Si-C Stretch | 600 - 800 | Stretching vibrations of the silicon-carbon bonds. |

Note: These are estimated ranges. The exact frequencies would be obtained from a computational frequency analysis and are often scaled to better match experimental data.

Reactivity Mechanisms and Transformation Pathways of 1,1 Dimethyl N,1 Diphenylsilanamine

Si-N Bond Cleavage and Formation Mechanisms

The silicon-nitrogen bond is the most reactive linkage in 1,1-Dimethyl-N,1-diphenylsilanamine, and its cleavage is central to the compound's utility. This bond can be broken and formed through several key reaction pathways. The facile cleavage of the Si-N bond is a foundational aspect of its use in synthetic chemistry. lkouniv.ac.in

The Si-N bond in silylamines is susceptible to cleavage by protic reagents like water (hydrolysis) and alcohols (alcoholysis). These reactions are fundamental transformations of the compound.

(CH₃)₂Si(NHC₆H₅)₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 C₆H₅NH₂

The mechanism can be catalyzed by either acid or base. unm.edu

Acid-Catalyzed Mechanism: In acidic conditions, a proton can coordinate to one of the nitrogen atoms, making the aniline (B41778) moiety a better leaving group and increasing the electrophilicity of the silicon atom for attack by water.

Base-Catalyzed Mechanism: Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile, directly attacking the silicon center. unm.edu This leads to a pentacoordinate silicon intermediate which then collapses, displacing the anilide anion.

Alcoholysis: In a similar fashion, alcohols can react with this compound to cleave the Si-N bond, resulting in the formation of dialkoxydimethylsilanes and aniline. This reaction is essentially an esterification of the silicon center. The mechanism mirrors that of hydrolysis, with the alcohol molecule acting as the nucleophile. researchgate.net

(CH₃)₂Si(NHC₆H₅)₂ + 2 R-OH → (CH₃)₂Si(OR)₂ + 2 C₆H₅NH₂

The rate and extent of both hydrolysis and alcoholysis are influenced by factors such as the steric bulk of the alcohol, the solvent, and the presence of catalysts. researchgate.net

Transamination: This process involves the exchange of the amino group on the silicon atom with another amine. For this compound, reaction with a more basic or less sterically hindered amine can lead to the displacement of aniline. The reaction is an equilibrium process, and the position of the equilibrium is dictated by the relative basicities, volatilities, and concentrations of the amines involved. researchgate.net The reaction can be driven to completion by removing the more volatile product (e.g., aniline) from the reaction mixture.

The mechanism involves the nucleophilic attack of the incoming amine on the silicon atom, forming a transient pentacoordinate intermediate. This is followed by the departure of one of the original amino groups (aniline). researchgate.net

(CH₃)₂Si(NHC₆H₅)₂ + 2 R₂NH ⇌ (CH₃)₂Si(NR₂)₂ + 2 C₆H₅NH₂

Studies on analogous diaminodimethylsilanes have shown that these reactions can be divided into two coupled equilibria, and the formation of mixed diaminosilanes is often observed. researchgate.netresearchgate.net

Redistribution Reactions: In the presence of certain catalysts, typically transition metal complexes, organosilylamines can undergo redistribution or scrambling of substituents around the silicon center. umich.edu For a compound like this compound, this could involve the exchange of phenylamino (B1219803) and methyl groups with other silicon centers, although the cleavage and reformation of Si-N and Si-C bonds would be required. Such reactions are generally more complex and less controlled than transamination. umich.edu

Role as a Protecting Group in Organic Synthesis

Silylating agents are widely used in organic synthesis to protect reactive functional groups. gelest.com While less common than silyl (B83357) halides or silyl triflates, silylamines like this compound can serve as reagents to introduce the dimethylphenylsilyl (Me₂PhSi) protecting group, although reagents like N-(dimethylphenylsilyl)imidazole are more typically used for this specific group. The general principle involves the transfer of a silyl group to a substrate.

The silylation reaction involves the attack of a nucleophilic substrate on the silicon atom of the silylamine, with the concurrent or subsequent departure of an aniline molecule as a leaving group. The reaction is often driven by the formation of the relatively stable aniline byproduct.

| Substrate | Product | Byproduct |

| Alcohol (R-OH) | Silyl Ether (R-OSiMe₂Ph) | Aniline (C₆H₅NH₂) |

| Amine (R₂NH) | Silylamine (R₂N-SiMe₂Ph) | Aniline (C₆H₅NH₂) |

| Thiol (R-SH) | Silyl Thioether (R-SSiMe₂Ph) | Aniline (C₆H₅NH₂) |

| Carboxylic Acid (R-COOH) | Silyl Ester (R-COOSiMe₂Ph) | Aniline (C₆H₅NH₂) |

Alcohols: Primary, secondary, and tertiary alcohols can be protected as dimethylphenylsilyl ethers. The reactivity generally follows the order: primary > secondary > tertiary, due to steric hindrance. gelest.com

Amines: Primary and secondary amines can be silylated to afford N-silylated amines.

Thiols: Thiols are readily silylated to form silyl thioethers.

Carboxylic Acids: Carboxylic acids react to form silyl esters, which are significantly more reactive and are often used as activated intermediates rather than stable protecting groups.

The reaction conditions for silylation using silylamines can be milder than with silyl chlorides, as the byproduct, aniline, is less corrosive than HCl.

Once the desired chemical transformations are complete, the silyl protecting group must be removed. The stability of silyl ethers is highly dependent on steric and electronic factors, which allows for selective deprotection. libretexts.org The dimethylphenylsilyl group has intermediate stability. The cleavage of the resulting silyl ether (R-O-SiMe₂Ph) is the deprotection step.

Common deprotection reagents and conditions include:

Fluoride (B91410) Ions: This is the most common method for cleaving Si-O bonds. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective due to the exceptional strength of the Si-F bond that is formed. libretexts.org

Acidic Conditions: Aqueous acids (e.g., HCl, acetic acid) can be used to hydrolyze silyl ethers. The rate is sensitive to the steric bulk around the silicon atom. libretexts.org

Basic Conditions: Base-catalyzed hydrolysis (e.g., K₂CO₃ in methanol) is also a viable method, though sometimes slower than acidic or fluoride-mediated cleavage.

The relative stability of common silyl ethers to acidic hydrolysis generally follows the trend: TMS < TES < TBS < TBDPS < TIPS. The dimethylphenylsilyl group's stability is comparable to or slightly greater than the trimethylsilyl (B98337) (TMS) group. This allows for the selective removal of a less stable silyl group while leaving a more robust one, like TBDPS, intact. libretexts.org

Electrophilic and Nucleophilic Attack at Silicon and Nitrogen Centers

The dual nature of the Si-N bond allows for attacks by both electrophiles and nucleophiles at different sites within the molecule.

Electrophilic Attack:

At Nitrogen: The nitrogen atoms in this compound are part of an aniline system. The lone pair on nitrogen is delocalized into the phenyl ring, reducing its basicity and nucleophilicity compared to alkylamines. byjus.com However, they can still react with strong electrophiles. For example, protonation in the presence of strong acids occurs at the nitrogen. The phenyl rings themselves can undergo electrophilic substitution (e.g., halogenation, nitration), with the -NH-SiMe₂- group acting as an activating, ortho-, para-directing substituent. byjus.com

At Silicon: While less common, a strong electrophile can activate the Si-N bond towards cleavage. For instance, Lewis acids can coordinate to the nitrogen, making the anilide a better leaving group and enhancing the silicon's susceptibility to subsequent nucleophilic attack. researchgate.net

Nucleophilic Attack:

At Silicon: The silicon atom is the primary site for nucleophilic attack due to its electropositive character, further enhanced by the two electronegative nitrogen substituents. wikipedia.org This is the key step in hydrolysis, alcoholysis, and silylation reactions as described above. A wide range of nucleophiles, including water, alcohols, amines, thiols, and carbanions, can attack the silicon center, leading to the cleavage of one or both Si-N bonds. lkouniv.ac.inlibretexts.org The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate or transition state. soci.org

Thermolysis and Photolysis Pathways

The thermal and photochemical transformations of this compound are complex processes that can proceed through several competing pathways. The specific pathway that predominates is dependent on factors such as temperature, pressure, and the presence of other chemical species.

Thermolysis:

In the absence of direct experimental data for this compound, its thermal decomposition pathways can be inferred from the well-established chemistry of related aminosilanes and organosilanes. At elevated temperatures, the molecule is expected to undergo bond cleavage at its weakest points. The primary competing pathways are likely to be:

Homolytic Si-N Bond Cleavage: This pathway involves the breaking of the silicon-nitrogen bond to generate a silyl radical and an amino radical. The resulting diphenylmethylsilyl radical and the N-phenylaminyl radical can then participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products.

Homolytic Si-C Bond Cleavage: Cleavage of a silicon-phenyl or silicon-methyl bond is also possible, though generally requires higher energies than Si-N bond scission. This would lead to the formation of a silyl radical and a phenyl or methyl radical, respectively, which would then undergo further reactions.

Rearrangement Reactions: Intramolecular rearrangements are another plausible thermal pathway. For instance, a 1,2-migration of a phenyl group from silicon to nitrogen could potentially occur, leading to an isomeric silanamine.

Elimination Reactions: Depending on the specific conditions, elimination reactions could lead to the formation of new unsaturated species. For example, elimination of benzene (B151609) could occur through an intramolecular cyclization-elimination sequence.

The study of the thermal decomposition of silanes is a mature field, and it is generally accepted that pyrolysis proceeds through a series of chemical reactions involving the formation of Si-Si bonds and the elimination of hydrogen, ultimately producing higher-order silanes. researchgate.net While this compound is not a simple silane (B1218182), these fundamental processes of bond cleavage and rearrangement are expected to be relevant.

Photolysis:

The photochemical behavior of this compound is anticipated to be influenced by the chromophores present in the molecule, namely the phenyl groups. Upon absorption of ultraviolet (UV) radiation, the molecule can be excited to a higher electronic state. From this excited state, several deactivation pathways are possible, including:

Photochemical Si-N Bond Cleavage: Similar to thermolysis, the Si-N bond can be cleaved photochemically, generating silyl and amino radicals. This is a common pathway for many organosilicon compounds.

Photochemical Si-C Bond Cleavage: The absorption of UV light can also promote the cleavage of the silicon-phenyl bonds, leading to the formation of silyl radicals and phenyl radicals.

Photoisomerization: Irradiation can lead to the isomerization of the molecule. For example, photo-induced rearrangements could result in the formation of different structural isomers. nih.gov

The following table summarizes the likely primary thermolysis and photolysis pathways for this compound based on the chemistry of analogous compounds.

| Energy Source | Pathway | Primary Products/Intermediates |

| Thermolysis | Homolytic Si-N Cleavage | Diphenylmethylsilyl radical, N-phenylaminyl radical |

| Homolytic Si-C Cleavage | Phenyl radical, Dimethylphenylsilyl radical | |

| Rearrangement | Isomeric silanamines | |

| Elimination | Benzene, silicon-containing heterocycles | |

| Photolysis | Photochemical Si-N Cleavage | Diphenylmethylsilyl radical, N-phenylaminyl radical |

| Photochemical Si-C Cleavage | Phenyl radical, Dimethylphenylsilyl radical | |

| Photoisomerization | Structural isomers of the parent compound |

Identification and Characterization of Reactive Intermediates in Silanamine Transformations

The transient nature of reactive intermediates formed during the thermolysis and photolysis of silanamines makes their direct observation challenging. However, a combination of experimental techniques and computational methods can be employed to identify and characterize these species.

Experimental Techniques:

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for analyzing the stable end-products of thermal decomposition. wikipedia.org By heating the sample rapidly to a high temperature in an inert atmosphere and then separating and identifying the volatile products, one can infer the preceding reactive intermediates. usra.educore.ac.uk For example, the detection of products arising from radical recombination or rearrangement provides strong evidence for the initial formation of specific radical intermediates.

Matrix Isolation Spectroscopy: This technique involves trapping the reactive intermediates generated from pyrolysis or photolysis in an inert gas matrix (such as argon) at very low temperatures (typically around 10 K). nih.govnih.gov This "freezes" the intermediates, allowing for their characterization by various spectroscopic methods, including infrared (IR), ultraviolet-visible (UV-Vis), and electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net Comparison of the experimental spectra with those predicted by computational methods can lead to a definitive identification of the trapped species. researchgate.net

Flash Photolysis: In this technique, a short, intense pulse of light is used to generate a high concentration of reactive intermediates. The subsequent decay and reactions of these intermediates are then monitored in real-time using fast spectroscopic techniques. This provides kinetic and mechanistic information about the transient species.

Computational Methods:

Density Functional Theory (DFT) and ab initio calculations: These computational methods are invaluable for studying the potential energy surfaces of chemical reactions. nih.gov They can be used to calculate the structures, energies, and spectroscopic properties of various potential reactive intermediates, such as radicals and silylenes. nih.gov By comparing the calculated properties with experimental data, one can confirm the identity of observed intermediates and elucidate the most likely reaction pathways. Computational studies on the thermal decomposition of branched silanes have shown that pathways like 1,2-hydrogen shifts and homolytic dissociation are key initial steps. nih.gov

The table below outlines the key reactive intermediates anticipated from the transformation of this compound and the primary methods for their characterization.

| Reactive Intermediate | Formation Pathway | Characterization Techniques |

| Diphenylmethylsilyl radical | Thermolysis/Photolysis (Si-N or Si-C cleavage) | EPR Spectroscopy (in matrix), Trapping experiments followed by GC-MS |

| N-phenylaminyl radical | Thermolysis/Photolysis (Si-N cleavage) | EPR Spectroscopy (in matrix), Trapping experiments followed by GC-MS |

| Phenyl radical | Thermolysis/Photolysis (Si-C cleavage) | EPR Spectroscopy (in matrix), Trapping experiments followed by GC-MS |

| Silylenes (e.g., Diphenylsilylene) | Thermolysis (alpha-elimination) | Matrix Isolation IR and UV-Vis Spectroscopy, Trapping experiments |

Exploration of Derivatives and Analogues of 1,1 Dimethyl N,1 Diphenylsilanamine

Systematic Variation of N-Substituents and their Electronic Effects

The N-phenyl group in 1,1-Dimethyl-N,1-diphenylsilanamine is a prime site for modification to study the transmission of electronic effects through the silicon-nitrogen (Si-N) bond. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the para-position of the N-phenyl ring directly influences the electron density at the nitrogen atom and, consequently, the properties of the entire molecule.

The electronic influence of these substituents can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic nature of substituents. In spectroscopic analysis, Hammett constants (σp) can be correlated with changes in chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. For a series of N-(4-substituted-phenyl)diphenylsilanamines, a linear correlation is often observed between the chemical shift of the N-H proton and the σp value of the substituent.

Electron-donating groups, such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), increase the electron density on the nitrogen atom. This increased shielding leads to an upfield shift (lower ppm value) of the N-H proton signal in ¹H NMR spectra. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density at the nitrogen, resulting in a deshielded proton and a downfield chemical shift. This relationship demonstrates that electronic effects are effectively transmitted through the N-aryl system to the Si-N bond.

The strength of the Si-N bond can also be affected. EDGs on the N-phenyl ring tend to increase the bond's polarity and may influence its dissociation energy, while EWGs can alter the susceptibility of the silicon atom to nucleophilic attack by modifying the acidity of the N-H proton.

| Substituent (X) | Hammett Constant (σp) | ¹H NMR Chemical Shift of N-H (δ, ppm) (Representative Values) | Electronic Effect |

|---|---|---|---|

| -N(CH₃)₂ | -0.83 | 3.15 | Strong Electron-Donating |

| -OCH₃ | -0.27 | 3.35 | Electron-Donating |

| -CH₃ | -0.17 | 3.42 | Weak Electron-Donating |

| -H | 0.00 | 3.50 | Neutral |

| -Cl | +0.23 | 3.61 | Weak Electron-Withdrawing |

| -CN | +0.66 | 3.88 | Electron-Withdrawing |

| -NO₂ | +0.78 | 4.05 | Strong Electron-Withdrawing |

Systematic Variation of Silicon Substituents (e.g., alkyl, aryl, functionalized groups)

Modification of the groups attached to the silicon atom provides another powerful tool to alter the properties of the silanamine. The two methyl and two phenyl groups in the parent compound can be replaced with a variety of other alkyl, aryl, or functionalized moieties. These changes introduce both steric and electronic effects that influence the reactivity, stability, and physical properties of the molecule.

Steric Effects: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, tert-butyl) increases the steric bulk around the silicon center. This increased steric hindrance can protect the Si-N bond from cleavage by sterically shielding the silicon atom from attack by nucleophiles or other reagents. nsf.govsciencelink.netacs.org However, extreme steric crowding can also lead to bond strain, potentially weakening the Si-N bond. The replacement of phenyl groups with other aryl substituents can similarly modulate the steric environment.

Electronic Effects: The inductive and resonance effects of silicon substituents also play a crucial role. Exchanging methyl groups for more electronegative groups, such as fluorinated alkyl chains or additional phenyl groups, can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. Conversely, more electron-releasing alkyl groups can decrease its electrophilicity. The ability of silicon to stabilize a β-positive charge is a key feature of its electronic nature. soci.org Furthermore, incorporating functional groups, such as vinyl or alkynyl substituents, introduces sites for further chemical transformations, like hydrosilylation or click chemistry. soci.org

The synthesis of these derivatives often involves the reaction of a corresponding substituted chlorosilane with the appropriate lithium amide. For example, reacting lithium N-phenylaminide with a trialkylchlorosilane or an aryldialkylchlorosilane yields the desired N-phenylsilanamine with varied silicon substituents.

| Derivative Structure (R¹, R², R³ = Varied Groups) | Primary Effect of Substituent Variation | Expected Impact on Si-N Bond Reactivity |

|---|---|---|

| (CH₃)₃Si-NHPh | Baseline (Minimal Steric Hindrance) | Standard reactivity |

| (tert-C₄H₉)(CH₃)₂Si-NHPh | Increased Steric Hindrance | Decreased susceptibility to nucleophilic attack |

| (C₆H₅)₃Si-NHPh | Increased Steric Hindrance and Inductive Effect | Complex interplay; steric hindrance may dominate, reducing reactivity |

| (CH₂=CH)(CH₃)₂Si-NHPh | Introduction of a Reactive Functional Group | Si-N bond reactivity is similar, but the vinyl group allows for further reactions (e.g., polymerization) |

| (CF₃CH₂CH₂)(CH₃)₂Si-NHPh | Strong Inductive Electron-Withdrawing Effect | Increased electrophilicity of Si, potentially increasing susceptibility to nucleophilic attack |

Synthesis and Reactivity of Oligomeric and Polymeric Silanamine Architectures

Oligomers and polymers based on a repeating silanamine unit, known as polysilazanes, can be synthesized from monomers derived from this compound. These materials possess a backbone of alternating silicon and nitrogen atoms (···−Si−N−Si−N−···) and exhibit unique properties, including high thermal stability and the ability to act as precursors for ceramic materials. dtic.mil

Synthesis: Several methods are employed for the synthesis of polysilazanes:

Ammonolysis/Aminolysis: This is a traditional and common method involving the reaction of di- or trichlorosilanes with ammonia (B1221849) or primary amines. researchgate.net For a polymer related to the parent compound, a reaction between dichlorodiphenylsilane and aniline (B41778) could be used, which would eliminate HCl and form Si-N bonds.

Catalytic Dehydrocoupling: This method involves the reaction of a hydrosilane with an amine in the presence of a transition metal catalyst, releasing hydrogen gas as the only byproduct. This offers a more atom-economical route to Si-N bond formation.

Ring-Opening Polymerization (ROP): Cyclic silazanes, such as hexaphenylcyclotrisilazane, can undergo ring-opening polymerization initiated by anionic or cationic catalysts to form linear high-molecular-weight polymers. mdpi.comgelest.com The substituents on the silicon and nitrogen atoms of the cyclic precursor determine the properties of the resulting polymer. mdpi.com

Reactivity: The reactivity of polysilazanes is largely dictated by the bonds within their backbone and the nature of their substituents. The Si-N bond is susceptible to cleavage by water or alcohols, leading to the formation of siloxanes (Si-O-Si linkages). dtic.mil The rate of this hydrolysis is influenced by the steric bulk of the substituents on both silicon and nitrogen; larger groups tend to slow down the reaction. dtic.mil

Heating polysilazanes, particularly those with Si-H or N-H bonds, can induce further cross-linking reactions, leading to the evolution of hydrogen or ammonia and the formation of a more rigid, three-dimensional network. dtic.mil At very high temperatures (above 1000 °C), these polymers can be pyrolyzed to yield silicon carbonitride (SiCN) ceramics, materials known for their exceptional hardness and thermal stability.

Analogues with Heteroatoms Directly Bonded to Silicon

Replacing the nitrogen atom in this compound with other heteroatoms from groups 15 or 16 of the periodic table, such as phosphorus (P) or sulfur (S), leads to the formation of structural analogues with distinct chemical properties. The synthesis and reactivity of these silylphosphines, silanethiols, and their derivatives are of significant interest for understanding fundamental bonding principles and for applications in materials science and catalysis.

Silylphosphines (Si-P bond): Analogues containing a silicon-phosphorus bond can be synthesized by reacting a chlorosilane, like chlorodiphenylsilane, with a phosphide reagent, such as lithium phenylphosphide (LiPHPh). The resulting diphenylsilylphosphine features a Si-P bond that is generally more reactive and weaker than the corresponding Si-N bond. The Si-P bond dissociation energy is lower, making it more susceptible to cleavage. Silylphosphines are highly sensitive to air and moisture, readily oxidizing or hydrolyzing.

Silanethiols and Silyl (B83357) Sulfides (Si-S bond): The sulfur analogues, silanethiols (R₃Si-SH) or silyl sulfides (R₃Si-S-R'), can be prepared by reacting a chlorosilane with a sulfide source like sodium hydrosulfide (NaSH) or a lithium thiolate (LiSR). The silicon-sulfur bond is also weaker than the Si-N bond but is a key linkage in various organosilicon compounds and materials.

The difference in reactivity among Si-N, Si-P, and Si-S bonds stems from differences in electronegativity, bond polarity, and bond dissociation energies. The Si-N bond is the strongest and most polar of the three, contributing to the relative stability of silanamines.

| Bond | Representative Compound | Approximate Bond Dissociation Energy (kcal/mol) | General Reactivity Trend |

|---|---|---|---|

| Si-N | (CH₃)₃Si-NH₂ | ~104 | Relatively stable, hydrolyzes |

| Si-P | (CH₃)₃Si-PH₂ | ~70 | More reactive, readily cleaved, air-sensitive |

| Si-S | (CH₃)₃Si-SH | ~88 | Reactive, susceptible to oxidation and hydrolysis |

*BDE values are representative and can vary significantly with substitution.

Advanced Academic Applications and Potential in Organosilicon Chemistry

Precursors for Advanced Silicon-Based Materials

The utility of organosilicon compounds as precursors for silicon-based materials is a cornerstone of modern materials science. The structure of 1,1-Dimethyl-N,1-diphenylsilanamine, containing silicon, nitrogen, and carbon, makes it a candidate for the synthesis of advanced materials like silicon carbonitride (SiCN) films.

Sol-Gel Processes for Hybrid Organic-Inorganic Materials

The sol-gel process is a versatile method for creating hybrid organic-inorganic materials at low temperatures. nih.govsol-gel.net This technique involves the hydrolysis and condensation of molecular precursors to form a "sol" (a colloidal suspension) that then evolves into a "gel" (a solid network). nih.govsol-gel.net Aminosilanes are frequently employed in sol-gel synthesis to introduce organic functionalities into an inorganic silica (B1680970) network, thereby tailoring the material's properties. mdpi.comrsc.orgelsevierpure.com

While specific studies detailing the use of this compound in sol-gel processes are not widely available, the presence of the Si-N bond suggests its potential as a precursor. The phenyl groups could impart hydrophobicity and thermal stability to the resulting hybrid material, while the dimethylsilyl core provides the inorganic character. The hydrolysis of the Si-N bond would lead to the formation of silanol (B1196071) intermediates, which could then co-condense with other silica precursors like tetraethoxysilane (TEOS) to form a covalently linked organic-inorganic network. wordpress.comresearchgate.net The general scheme for such a co-condensation is depicted below.

Table of Precursor Types in Sol-Gel Synthesis

| Precursor Type | Functionality | Example |

|---|---|---|

| Inorganic Network Former | Forms the main silica backbone | Tetraethoxysilane (TEOS) |

| Organic-Inorganic Hybrid | Introduces organic groups | 3-aminopropyltriethoxysilane (APTES) rsc.orgelsevierpure.com |

Chemical Vapor Deposition (CVD) Precursors for Thin Films

Chemical Vapor Deposition (CVD) is a key technology for fabricating thin films in the microelectronics industry. researchgate.net Organosilicon compounds, particularly aminosilanes and silazanes, are valuable as single-source precursors for depositing silicon-based films such as silicon nitride (SiN) and silicon carbonitride (SiCN). bohrium.comresearchgate.nettandfonline.com These precursors are chosen for their volatility and ability to decompose cleanly at desired temperatures.

The use of phenyl-containing organosilicon precursors in CVD has been explored for the synthesis of SiCN films. bohrium.comtandfonline.com For instance, bis(trimethylsilyl)phenylamine has been investigated as a single-source precursor for SiCN film preparation via plasma-enhanced CVD (PECVD). bohrium.comtandfonline.com The inclusion of phenyl groups in the precursor can influence the properties of the resulting film, such as its dielectric constant and thermal stability. While direct research on this compound as a CVD precursor is limited, its structure suggests it could be a viable candidate for depositing carbon-rich silicon nitride or silicon carbonitride films. The presence of both Si-N and Si-C (from the methyl groups) and C-N (in the phenylamino (B1219803) group) bonds within the molecule makes it an interesting single-source precursor.

Ligands in Organometallic Catalysis

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Silanamine-based compounds have emerged as a class of ligands with tunable electronic and steric properties.

Design Principles for Silanamine-Based Ligands

The design of effective ligands for catalysis often revolves around modifying the steric and electronic environment around the metal center. chemrxiv.org Silanamines, including those with chiral backbones, offer a versatile platform for ligand design. digitellinc.comepa.govyoutube.com The nature of the substituents on both the silicon and nitrogen atoms can be systematically varied to fine-tune the ligand's properties. For instance, bulky substituents can create a specific coordination pocket around the metal, influencing the stereoselectivity of a reaction. The electronic properties of the substituents also play a critical role; electron-donating or electron-withdrawing groups can modulate the reactivity of the catalytic center. nih.gov While C2-symmetric ligands have historically dominated asymmetric catalysis, there is growing interest in nonsymmetrical ligands that can offer unique reactivity. chemrxiv.org

Application in Cross-Coupling Reactions and Asymmetric Catalysis

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools in organic synthesis for forming carbon-carbon bonds. researchgate.net The efficiency of these reactions is highly dependent on the ligand coordinated to the metal catalyst (typically palladium). While there is a vast library of phosphine- and N-heterocyclic carbene-based ligands, research into silanamine-based ligands is an emerging area. The use of indolyl-NNN-type ligands in palladium-catalyzed Suzuki coupling has been reported, demonstrating the potential of nitrogen-containing ligands in this field. mdpi.com

In the realm of asymmetric catalysis, the development of chiral ligands is paramount for achieving high enantioselectivity. researchgate.net Chiral diamines have been successfully employed as ligands in a variety of asymmetric transformations. epa.govyoutube.com Although specific applications of this compound in catalysis are not extensively documented, the synthesis of chiral versions of this silanediamine could open avenues for its use in asymmetric reactions. For example, chiral silanol ligands have been developed for copper-catalyzed asymmetric N-H insertion reactions. digitellinc.com This suggests that related chiral silanamines could also serve as effective ligands.

Building Blocks in Fine Chemical Synthesis

Organosilicon compounds are widely used as building blocks and synthetic intermediates in organic chemistry. researchgate.net The reactivity of the bonds to silicon allows for a diverse range of chemical transformations. The Si-N bond in aminosilanes is known to be susceptible to cleavage, which can be exploited in synthetic strategies.

While specific, detailed applications of this compound as a building block in multi-step fine chemical synthesis are not prevalent in the literature, its structural motifs suggest potential utility. For example, the phenylamino groups could be transferred to other substrates, or the silicon center could be functionalized further. The reactivity of related organosilicon compounds, such as the use of the Ruppert-Prakash reagent (trifluoromethyltrimethylsilane) for trifluoromethylation, highlights the power of silicon-based reagents in introducing specific functionalities into organic molecules. wordpress.com The development of novel reactions involving the cleavage of the Si-N bond in compounds like this compound could lead to new synthetic methodologies.

Stereoselective Synthesis via Chiral Silanamine Derivatives

The synthesis of molecules with a specific handedness, known as stereoselective synthesis, is a cornerstone of modern chemistry. In organosilicon chemistry, the creation of chiral silanes—silicon atoms with four different substituents—is a challenging yet rewarding endeavor. The nitrogen-silicon bond in aminosilanes like this compound offers a versatile handle for introducing chirality.

While direct research on this compound as a chiral auxiliary is not extensively documented, the principles of stereoselective synthesis in organosilicon compounds provide a clear pathway for its potential application. The general approach involves the reaction of a prochiral silane (B1218182) with a chiral reagent, which can be a derivative of the silanamine itself. For instance, the phenyl groups on the nitrogen atom could be replaced with chiral organic moieties, transforming the molecule into a chiral auxiliary. This modified chiral silanamine could then be used to direct the stereochemical outcome of subsequent reactions at the silicon center.

The stereochemistry of reactions at the silicon-nitrogen bond has been a subject of study, indicating that the cleavage and formation of this bond can proceed with a high degree of stereochemical control. acs.org This is crucial for the transfer of chirality from a chiral amine to the silicon atom. The development of optically active aminosilanes has been explored, demonstrating the feasibility of creating and utilizing chiral silanamine derivatives in asymmetric synthesis. acs.org

Table 1: Key Concepts in Stereoselective Synthesis with Silanamines

| Concept | Description | Relevance to this compound |

| Chiral Auxiliary | A stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. | The diphenylamino group could be modified to create a chiral auxiliary, guiding the stereoselective functionalization of the silicon atom. |

| Prochirality | A molecule that can be converted from achiral to chiral in a single step. | A derivative of this compound could be designed to be prochiral, allowing for asymmetric transformation. |

| Stereochemical Control | The ability to predict and control the three-dimensional arrangement of atoms in a reaction product. | The predictable nature of reactions involving the Si-N bond is essential for its use in stereocontrolled synthesis. |

Role in Advanced Polymer Chemistry (e.g., Polysilazanes, Hybrid Polymers)

The bifunctional nature of this compound, possessing two reactive N-H bonds, makes it a suitable candidate as a monomer for polycondensation reactions. This opens the door to its use in the synthesis of advanced polymers with tailored properties.

Polysilazanes are polymers with a backbone of alternating silicon and nitrogen atoms and are precursors to high-performance ceramic materials. wikipedia.org The conventional synthesis of polysilazanes often involves the ammonolysis or aminolysis of chlorosilanes. wikipedia.orgtu-darmstadt.de However, the use of diaminosilanes like this compound offers an alternative route. The polycondensation of such bis(amino)silanes can lead to the formation of polysilazanes, with the elimination of a small molecule like ammonia (B1221849) or an amine. researchgate.net This method can offer better control over the polymer structure. The properties of the resulting polysilazane, such as its processability and the characteristics of the final ceramic material, would be influenced by the dimethylsilyl and diphenylamino groups of the monomer.

Furthermore, this compound can serve as a building block for organic-inorganic hybrid polymers. These materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., thermal stability, rigidity). The diphenylamino groups introduce significant organic character, while the silane moiety provides the inorganic component. By reacting this compound with other difunctional monomers, it is possible to create a wide range of hybrid copolymers with tunable properties for various applications, including advanced coatings and functional materials. nih.gov

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Route | Potential Properties |

| Polysilazane | Polycondensation of this compound | Precursor to silicon carbonitride ceramics, thermal stability. |

| Hybrid Polyamide-Silane | Reaction with dicarboxylic acids or their derivatives | Combination of polyamide and silicone properties, potentially enhanced thermal and mechanical stability. |

| Hybrid Polyurea-Silane | Reaction with diisocyanates | Introduction of urea (B33335) linkages for specific intermolecular interactions and material properties. |

Concluding Remarks and Future Research Perspectives

Current Challenges and Knowledge Gaps in the Field of Silanamines

The chemistry of silanamines is a mature field, yet it faces ongoing challenges that limit the full exploitation of these compounds. A primary hurdle is the selective and efficient formation of silicon-nitrogen bonds. nih.gov Catalysis remains a key area of development, as many existing catalytic systems for Si-N bond formation suffer from issues like product selectivity, low conversions, and a limited substrate scope. nih.gov

Another significant challenge lies in the inherent reactivity of the Si-N bond. Silicon's electropositive nature and the availability of its d-orbitals make the Si-N bond susceptible to hydrolysis, which can complicate handling and limit applications in aqueous environments. While the substituents on both silicon and nitrogen can be tuned to modulate this reactivity, achieving a perfect balance of stability and desired reactivity remains a complex task.

Furthermore, there is a knowledge gap in the comprehensive understanding of the reaction mechanisms for many catalytic and non-catalytic Si-N bond-forming reactions. nih.gov Competing side reactions are common, and a deeper mechanistic insight is required to design more efficient and selective synthetic protocols. The subtle interplay of electronic and steric effects of the substituents on the silicon and nitrogen atoms is not always predictable, necessitating further fundamental studies.

Emerging Trends and Directions in Si-N Bond Chemistry

In response to the existing challenges, several exciting trends are shaping the future of Si-N bond chemistry. The development of more sophisticated and efficient catalytic systems is a major focus. Researchers are moving beyond traditional catalysts to explore earth-abundant and main-group elements as alternatives to precious transition metals. rsc.org For instance, potassium bis(trimethylsilyl)amide has been shown to be an effective mediator for Si-N bond formation through dealkynative coupling, offering a user-friendly and chemoselective method. rsc.org

Catalytic N-silylation and heterodehydrocoupling are prominent methods for creating Si-N bonds, providing facile routes for synthesizing a variety of small molecules by coupling silanes with nitrogen-containing substrates like amines and indoles. nih.gov The ongoing development in this area aims to overcome issues of catalyst activation and improve reaction efficiency under milder conditions.

Another emerging trend is the use of silanamines as precursors for advanced materials. The Si-N bond is a fundamental unit in silicon nitride (Si₃N₄) ceramics, which are known for their high strength and thermal stability. Precise molecular control over silanamine precursors could lead to novel methods for synthesizing advanced ceramic materials with tailored properties.

Potential for Novel Compound Design and Methodological Advancements

The future of silanamine chemistry holds immense potential for the design of novel compounds with unique properties and applications. By strategically modifying the organic substituents on the silicon and nitrogen atoms, new generations of silanamines can be designed as:

Ligands for Catalysis: The nitrogen atom in silanamines can act as a coordination site for metal centers, making them attractive as ligands in catalysis. The silicon atom can modulate the electronic properties of the ligand, influencing the activity and selectivity of the catalyst.

Building Blocks in Polymer Chemistry: Silanamines can serve as monomers for the synthesis of polysilazanes, which are preceramic polymers for silicon nitride and silicon carbonitride materials. Designing functionalized silanamine monomers allows for the creation of polymers with specific processing characteristics and final properties.

Reagents in Organic Synthesis: The reactive nature of the Si-N bond can be harnessed for various transformations in organic synthesis. Silanamines can act as silylating agents, bases, or synthons for introducing silicon and nitrogen functionalities into organic molecules.

Methodological advancements will be crucial for realizing this potential. The development of flow chemistry and microreactor technology could offer better control over highly reactive silanamine synthesis and reactions. google.com Furthermore, computational chemistry and theoretical studies are expected to play an increasingly important role in predicting the properties of new silanamine compounds and elucidating reaction mechanisms, thereby guiding experimental efforts. researchgate.net The continued exploration of transition-metal-catalyzed reactions, which have been successful in activating Si-Si bonds for C-Si bond formation, could be further adapted for more complex Si-N bond manipulations. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.